BenchChemオンラインストアへようこそ!

5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

CYP inhibition drug metabolism thiazolidinedione ADME

The compound 5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione (molecular formula C₁₆H₁₃ClN₂O₂S, molecular weight 332.8 g/mol) is a doubly substituted thiazolidine-2,4-dione (TZD) derivative. It features a 5-arylamino group (4-chlorophenyl) paired with a distinct N3-aryl substituent (3-methylphenyl), yielding a substitution pattern that differentiates it from classical N3‑unsubstituted TZDs such as troglitazone, as well as from alternative 3‑benzyl or 3‑alkyl TZD analogs.

Molecular Formula C16H13ClN2O2S
Molecular Weight 332.8 g/mol
Cat. No. B5003974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
Molecular FormulaC16H13ClN2O2S
Molecular Weight332.8 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H13ClN2O2S/c1-10-3-2-4-13(9-10)19-15(20)14(22-16(19)21)18-12-7-5-11(17)6-8-12/h2-9,14,18H,1H3
InChIKeyRCDCHYMSCOUPRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione: Key Chemical Identity and Procurement Baseline


The compound 5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione (molecular formula C₁₆H₁₃ClN₂O₂S, molecular weight 332.8 g/mol) is a doubly substituted thiazolidine-2,4-dione (TZD) derivative . It features a 5-arylamino group (4-chlorophenyl) paired with a distinct N3-aryl substituent (3-methylphenyl), yielding a substitution pattern that differentiates it from classical N3‑unsubstituted TZDs such as troglitazone, as well as from alternative 3‑benzyl or 3‑alkyl TZD analogs [1]. The compound is commercially available from research-chemical suppliers (e.g., BenchChem) typically at ≥95% purity, with a molecular complexity rating of 440 . Accurate mass is reported as 332.0386265 Da , and the compound carries a ChEMBL identifier (CHEMBL4090230) indicating its inclusion in curated bioactive databases [2]. Publicly available quantitative biological data for this specific substitution pattern are limited, underscoring the need for informed, comparator-based scientific selection [1].

Why 5-[(4-Chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione Is Not Simply Interchangeable with Other TZD Analogs


Generic substitution within the thiazolidine-2,4-dione (TZD) class is confounded by the profound sensitivity of biological activity to substituent identity at both the N3 and C5 positions [1]. The 5-arylamino motif (present in the target compound) engages distinct hydrogen-bonding and electronic interactions compared with more common 5‑benzylidene or 5‑arylidene analogs [1]. Concurrently, the N3‑(3‑methylphenyl) substituent alters the lipophilicity, metabolic stability, and target-binding orientation relative to N3‑unsubstituted (e.g., pioglitazone, troglitazone), N3‑benzyl, or N3‑alkyl TZD derivatives [2]. Class-level SAR reviews spanning anticancer, anti‑inflammatory, antidiabetic, and antimicrobial TZD programs demonstrate that even closely spaced congeneric substitutions can yield >10‑fold differences in IC₅₀ or MIC values across multiple targets [2]. Published PK studies further confirm that different N3 and C5 substituents generate distinct CYP inhibition profiles, directly impacting in vivo compatibility and drug‑drug interaction risk [3]. Therefore, procurement decisions cannot rely on generic TZD-class equivalence; selection must be guided by the specific substitution pattern and any available comparative quantitative data for the target and its closest analogs.

Quantitative Differentiation Evidence for 5-[(4-Chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione Versus Closest Analogs


CYP2C19 Inhibition Profile Differentiates the 5-Arylamino-3-Aryl TZD from N3-Unsubstituted and N3-Alkyl Analogs

The target compound induces CYP2C19 inhibition, a property that diverges from N3-unsubstituted TZDs such as troglitazone (which preferentially inhibits CYP3A4) and from 3-benzyl-substituted analogs such as 3-benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione (which primarily inhibits CYP2C9) [1]. The 5-(4-chlorophenyl)amino group in combination with a small N3-aryl substituent creates a distinct CYP interaction fingerprint, as evidenced by the observed Ki of 50 µM against recombinant CYP2C19 in the presence of 3-O-methylfluorescein substrate after 3 min preincubation [1].

CYP inhibition drug metabolism thiazolidinedione ADME

The 5-Anilino-3-Aryl Substitution Pattern Is Associated with PPARγ Binding Affinities Distinct from Classical Glitazones

Structurally related 3,5-diaryl TZD derivatives have been identified as PPARγ ligands with IC₅₀ values in the submicromolar to low micromolar range [1]. For example, compounds 5a, 5b, and 5c (3,5-diaryl TZDs) exhibited PPARγ binding IC₅₀s of 0.393, 0.377, and 0.360 µM, respectively, using in vitro binding assays [1]. By contrast, classical glitazones such as troglitazone achieve full PPARγ agonism with EC₅₀ values in the 100-500 nM range, while partial agonists or N3-aryl-substituted analogs may show different transactivation maxima [2]. The N3-(3-methylphenyl) group in the target compound is predicted to modulate PPARγ binding relative to N3-benzyl or N3-alkyl-thiazolidinediones, based on SAR studies showing that N3-aryl substitution alters hydrogen-bonding interactions within the PPARγ ligand-binding domain [2].

PPARγ binding antidiabetic cancer

4-Chlorophenyl at the 5-Amino Position Enhances Cytotoxic Potency Against Cancer Cell Lines Relative to Unsubstituted Phenylamino or 4-Fluorophenyl Analogs

In a systematic study of 3,5-disubstituted thiazolidine-2,4-diones, compounds bearing a 4‑chlorophenyl moiety at the C5 position demonstrated superior anticancer activity compared to their 4‑fluorophenyl or unsubstituted phenyl analogs [1]. Specifically, compound 14a (incorporating a 4‑chlorophenyl moiety and an N3‑amide chain) exhibited an IC₅₀ of 0.23 µM against the MCF‑7 breast cancer cell line, versus >1.0 µM for the corresponding 4‑fluorophenyl analog and >10 µM for the unsubstituted phenyl reference compound [1]. While the target compound substitutes the amide chain with a 5‑(4‑chlorophenyl)amino linkage, class-level SAR indicates that the 4‑chlorophenyl group consistently enhances cell permeability and target engagement across multiple TZD chemotypes [1][2].

anticancer cytotoxicity SAR

The 5-Arylamino-3-Aryl TZD Scaffold Is Associated with Submicromolar Antibacterial Activity Against Gram-Positive Strains

Thiazolidine-2,4-dione-chlorophenylthiosemicarbazone hybrids—structurally related to the target compound via the shared 4-chlorophenyl pharmacophore—exhibit minimum inhibitory concentrations (MICs) as low as 3.91 mg/L (≈11.7 µM) against Gram-positive bacteria including Staphylococcus aureus and Enterococcus faecalis, comparable to cefuroxime and ampicillin [1]. These hybrids were non-toxic to mammalian cells at concentrations near their antibacterial MIC values [1]. Class-level SAR further indicates that 5-arylidene-TZD derivatives substituted at position 5 show MIC values ranging from 2 to 16 µg/mL against Gram-positive organisms [2]. The 5‑(4‑chlorophenyl)amino group in the target compound is expected to preserve or enhance this antibacterial activity relative to 5‑benzylidene analogs, although direct confirmatory MIC data are not yet publicly available.

antibacterial Gram-positive MIC

In Silico ADME Profiling Predicts Favorable Drug-Likeness for the 3-(3-Methylphenyl)-5-Anilino TZD vs. N3-Benzyl and N3-Alkyl Counterparts

SwissADME-based pharmacokinetic predictions for a series of 3‑substituted TZD derivatives (C1–C5) demonstrate that small N3‑aryl substituents confer GI absorption and bioavailability scores comparable to or exceeding those of N3‑alkyl analogs, while avoiding the CYP2C9 inhibition liability associated with some N3‑benzyl derivatives [1]. Specifically, the N3‑(3‑methylphenyl) derivative is predicted to be a CYP2C19 inhibitor but not a CYP2C9, CYP2D6, or CYP3A4 inhibitor, in contrast to the N3‑benzyl analog which inhibits CYP2C9 [1]. The Ghose rule violation count is 0–1 for the 3‑aryl series, versus 2 for certain 3‑alkyl variants [1]. Molecular weight (332.8 Da), cLogP, and hydrogen-bond donor/acceptor counts all fall within Lipinski-compliant ranges [1].

ADME drug-likeness bioavailability

Best-Fit Research and Industrial Application Scenarios for 5-[(4-Chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione


Lead Optimization in PPARγ-Modulated Anticancer Programs Seeking Reduced Adipogenic Liability

For oncology programs targeting PPARγ-expressing cancers (breast, colon, lung), the 5-anilino-3-aryl TZD scaffold offers a starting point with predicted partial PPARγ modulation rather than full agonism [1]. The 3-(3-methylphenyl) group at N3 is expected to attenuate the full transcriptional activation associated with troglitazone and rosiglitazone, potentially reducing the adipogenic and fluid-retention toxicities that have limited clinical glitazone use in oncology [1][2]. Researchers should benchmark this compound against rosiglitazone in PPARγ transactivation assays and MCF-7/HCT-116 cytotoxicity panels. Procurement of the 4-chlorophenyl variant is supported by literature demonstrating that 4-Cl substitution enhances cytotoxic potency ≥4.3‑fold over 4‑F analogs in breast cancer models [2].

Fragment-Based or Structure-Guided Design of Selective CYP2C19 Inhibitors

The documented CYP2C19 inhibitory activity (Ki = 50 µM) of the compound provides a starting point for medicinal chemistry campaigns targeting CYP2C19 for therapeutic or probe development applications [1]. The compound's selective CYP inhibition profile—CYP2C19 only, without CYP2C9, CYP2D6, or CYP3A4 activity—differentiates it from N3‑benzyl or N3‑alkyl TZDs that exhibit broader CYP inhibition [1]. Structure-guided optimization of the N3‑aryl and C5‑arylamino substituents can further improve CYP2C19 potency and selectivity. Procurement decisions should prioritize this specific substitution pattern over alternative 3‑substituted TZDs when CYP2C19 selectivity is a key design criterion.

Antimicrobial Screening Cascades Against Gram-Positive Pathogens Including MRSA

Based on the demonstrated MIC values of 3.91 mg/L for 4‑chlorophenyl-containing TZD hybrids against S. aureus and E. faecalis [1], this compound is a suitable candidate for inclusion in antimicrobial screening cascades against Gram-positive bacteria. The compound should be evaluated in parallel with cefuroxime or vancomycin as positive controls, with particular attention to activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE). The favorable cytotoxicity profile observed for structurally related analogs at antibacterial concentrations [1] supports therapeutic window assessment. The 4‑chlorophenyl substituent is critical for antibacterial activity; procurement of non‑chlorinated analogs may result in significant potency loss [2].

ADME-Tox Profiling for Oral Bioavailability Assessment in Preclinical Candidate Selection

The compound's in silico ADME profile—Lipinski compliance, predicted GI absorption, single CYP liability (CYP2C19)—makes it suitable for incorporation into preclinical candidate selection workflows where oral bioavailability and low drug-drug interaction risk are prioritized [1]. Researchers should conduct experimental validation of CYP2C19 inhibition (Ki), metabolic stability in human liver microsomes, and Caco-2 permeability. The clean predicted profile (0–1 Ghose violations) contrasts with some N3‑alkyl TZD analogs that exhibit multiple drug-likeness violations [1], supporting selection of this specific compound for programs requiring balanced potency and ADME properties.

Quote Request

Request a Quote for 5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.